molecular formula C8H12N2O3 B11761618 1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid CAS No. 36901-99-2

1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid

Cat. No.: B11761618
CAS No.: 36901-99-2
M. Wt: 184.19 g/mol
InChI Key: OWGFTFFPIUQTAO-UHFFFAOYSA-N
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Description

1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid is a unique organic compound with a complex structure It features a pyrrolidine ring, a cyanoethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid typically involves the reaction of pyrrolidine with acrylonitrile under specific conditions. The reaction is carried out in the presence of a suitable oxidizing agent to introduce the oxidopyrrolidinium moiety. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the synthesis, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyanoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include amines, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid involves its interaction with specific molecular targets. The cyanoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. The oxidopyrrolidinium moiety may also play a role in enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-cyanoethyl)pyrrolidine-2-carboxylic acid: Lacks the oxidopyrrolidinium moiety, resulting in different reactivity and applications.

    2-cyanoethylpyrrolidine: A simpler structure with fewer functional groups, leading to limited applications compared to 1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

36901-99-2

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

1-(2-cyanoethyl)-1-oxidopyrrolidin-1-ium-2-carboxylic acid

InChI

InChI=1S/C8H12N2O3/c9-4-2-6-10(13)5-1-3-7(10)8(11)12/h7H,1-3,5-6H2,(H,11,12)

InChI Key

OWGFTFFPIUQTAO-UHFFFAOYSA-N

Canonical SMILES

C1CC([N+](C1)(CCC#N)[O-])C(=O)O

Origin of Product

United States

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